
Pentafluorphenylnicotinat
Übersicht
Beschreibung
Pentafluorophenyl nicotinate, also known as pentafluorophenyl pyridine-3-carboxylate or 2,3,4,5,6-pentakis fluoranyl phenyl pyridine-3-carboxylate, is a chemical compound with the molecular formula C12H4F5NO2 . It is also referred to as 3-pyridinecarboxylic acid 2,3,4,5,6-pentafluorophenyl ester .
Molecular Structure Analysis
The molecular structure of Pentafluorophenyl nicotinate is complex, with a combination of a pyridine ring and a pentafluorophenyl group . The pentafluorophenyl group is known to act as a π-acceptor for anions .Physical And Chemical Properties Analysis
Pentafluorophenyl nicotinate is a solid substance with a light yellow appearance . It has a melting point range of 65.5 - 67 °C .Wissenschaftliche Forschungsanwendungen
Protein-Mimikry
Pentafluorphenylnicotinat wurde zur Herstellung von Einzelketten-Polymer-Nanopartikeln (SCNPs) verwendet . Diese SCNPs entstehen durch intramolekularen Kollaps einzelner Polymerketten und weisen Größen im Bereich von 5–20 nm auf . Sie wurden als Plattform für Protein-Mimikry eingesetzt, bei der es darum geht, die außergewöhnlichen Eigenschaften von Proteinen mit synthetischen Analogen nachzuahmen . Dies könnte eine beispiellose Kontrolle über das pharmakokinetische Verhalten eines Nanomaterials ermöglichen, wodurch eine kontrollierte Abgabe von Therapeutika oder Bildgebungsmitteln ermöglicht wird .
Biokonjugationschemie
Pentafluorphenyl (PFP)-Ester, darunter this compound, haben in der Biokonjugationschemie breite Anwendung gefunden . Diese aktivierten Ester sind in einer Reihe von organischen Lösungsmitteln löslich und weniger hydrolyseempfindlich als NHS-Ester . PFP-funktionelle Polymere wurden erfolgreich in post-polymerisierenden Funktionalisierungsreaktionen mit primären und sekundären Aminen eingesetzt .
Herstellung von wasserlöslichen SCNPs
Pentafluorphenyl-funktionelle SCNPs wurden durch intramolekulare Thiol-Michael-Additionsvernetzung von thiol-funktionellen Vorläufer-Copolymeren hergestellt . Die post-formative Funktionalisierung der resultierenden SCNPs durch Substitution der aktivierten Pentafluorphenylester mit einer Vielzahl von Aminen führte zu einer Reihe von wasserlöslichen SCNPs mit Fluoreszenzmarkierungen, „Click“-Funktionalität, Aminosäuren und sogar Peptiden .
SCNP-Protein-Hybride
Diese synthetische Strategie bietet eine einfache Methode zur Modifizierung von SCNPs und zur Herstellung von SCNP-Protein-Hybriden, wodurch leicht einstellbare physikalisch-chemische Eigenschaften und Protein-Mimikry ermöglicht werden . Durch die Kombination der strukturellen Eigenschaften des synthetischen Rückgrats mit hochspezifischen Funktionen einer Proteindomäne werden Hybridmaterialien mit einer Reihe von vielseitigen Eigenschaften erhalten .
Peptid- und Proteinsynthese
Pentafluorphenylester von 9-Fluorenylmethyloxycarbonyl-Aminosäuren wurden für die Peptidsynthese verwendet . Diese Methode der Peptidsynthese ist eine vielversprechende Strategie für die Biokonjugation von Peptiden und Proteinen mit Polymeren .
Herstellung von Polymer-Protein-Hybriden
This compound wurde zur Herstellung von Polymer-Protein-Hybriden verwendet . Diese Hybride führen Funktionalitäten wie Katalyse und Biosensorik in synthetische polymere Materialien ein .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pentafluorophenyl nicotinate is a synthetic analogue that mimics the exceptional characteristics of proteins . It is designed to interact with proteins, which are biopolymers folded into 3D-structures and are omnipresent in biological systems, fulfilling a wide array of complex functions .
Mode of Action
Pentafluorophenyl nicotinate is prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . It contains activated ester moieties, facilitating its functionalization without altering its backbone structure . Post-formation functionalization of the resulting single-chain polymer nanoparticles (SCNPs) through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .
Biochemical Pathways
It is known that nicotine, a related compound, is degraded via various biochemical pathways, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
It is known that the compound can be used to create water-soluble scnps with various functionalities . These SCNPs can mimic proteins, enabling controlled delivery of therapeutics or imaging agents .
Action Environment
It is known that the compound should be stored in a cool, dry area protected from environmental extremes . Environmental factors could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-2-1-3-18-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLJDBUUFUDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631467 | |
| Record name | Pentafluorophenyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848347-44-4 | |
| Record name | Pentafluorophenyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






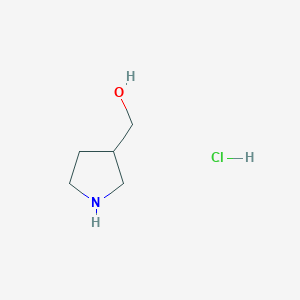

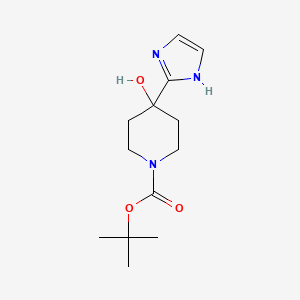

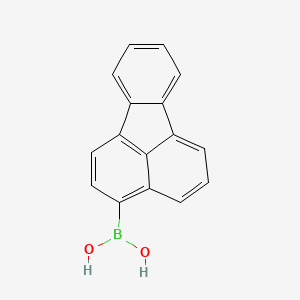

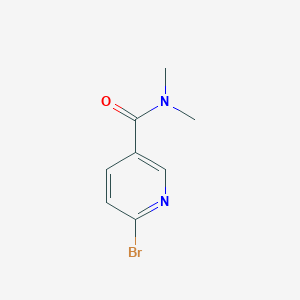


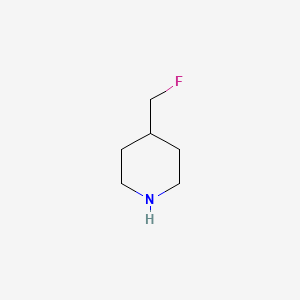
![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)